Thieno[2,3-d]pyrimidinone Synthesis Utility
Methyl 2-amino-5-chlorothiophene-3-carboxylate serves as a key intermediate for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. This scaffold is a common motif in numerous bioactive compounds, including antihyperlipaemic, bronchodilator, anxiolytic, antiischemic, and antiarthritic agents [1]. The 5-chloro substituent is crucial for directing further functionalization. A direct comparison with the unsubstituted analog, methyl 2-aminothiophene-3-carboxylate, is not available; however, the presence of the chlorine atom enables a regioselective synthetic pathway that is not possible with the unsubstituted starting material . This is a class-level inference based on the established utility of 5-halogenated 2-aminothiophenes in constructing fused heterocyclic systems.
| Evidence Dimension | Synthetic Utility for Fused Heterocycle Formation |
|---|---|
| Target Compound Data | 5-Chloro substitution enables specific annulation reactions to form thieno[2,3-d]pyrimidin-4(3H)-one scaffold |
| Comparator Or Baseline | Methyl 2-aminothiophene-3-carboxylate (unsubstituted) |
| Quantified Difference | Regioselective synthesis of the 5-chloro derivative is a prerequisite for a defined class of bioactive compounds; the unsubstituted analog would lead to a different regioisomer or product mixture. |
| Conditions | Synthetic organic chemistry; no specific yield data is available for a direct comparison with the target compound. |
Why This Matters
For researchers aiming to synthesize thieno[2,3-d]pyrimidin-4(3H)-one libraries, this specific building block is non-negotiable, as alternative starting materials would produce different scaffolds.
- [1] DataPDF. (2025). Synthesis of Substituted Thienopyrimidine-4-ones. Retrieved from https://datapdf.com/synthesis-of-substituted-thienopyrimidine-4-ones.html View Source
